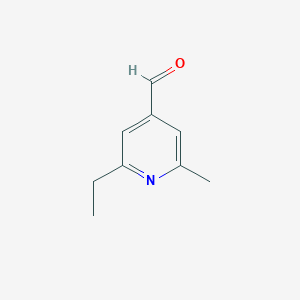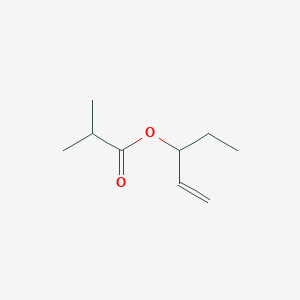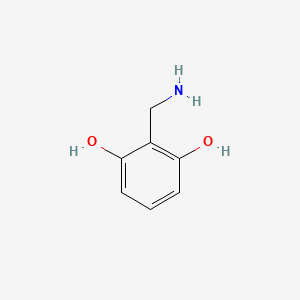![molecular formula C12H12ClN3 B3310248 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine CAS No. 945895-76-1](/img/structure/B3310248.png)
2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
Descripción general
Descripción
“2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” is an organic compound . It has been mentioned in the context of antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . Another study described the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .Molecular Structure Analysis
The molecular structure of “2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” can be inferred from related compounds. For example, 2-Chloropyrimidine has the empirical formula C4H3ClN2 and a molecular weight of 114.53 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” can be inferred from related compounds. For example, 2-Chloropyrimidine has a boiling point of 75-76 °C/10 mmHg and a melting point of 63-66 °C .Aplicaciones Científicas De Investigación
Chemical Properties
“2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” is a chemical compound with the CAS Number: 945895-76-1. It has a molecular weight of 233.7 and is stored at room temperature. It is available in powder form .
Synthesis
This compound can be synthesized through the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride .
Anti-Inflammatory Activity
The compound has been evaluated for its in vitro anti-inflammatory activity. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .
Antitumor Activity
Studies on coumarin derivatives have demonstrated their antitumor activity . As a derivative, “2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” may also possess this property.
Anti-HIV Activity
Coumarin derivatives have also shown anti-HIV activity . This suggests potential applications of “2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” in HIV treatment research.
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of coumarin derivatives have been well-documented . This implies that “2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” could be used in research related to these fields.
Anticoagulant Activity
Coumarin derivatives have been found to inhibit the enzyme VKOR, which is involved in blood clotting . This suggests that “2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” could have potential applications in anticoagulant research.
Central Nervous System Stimulant
Coumarin derivatives have shown central nervous system stimulant effects . This suggests that “2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” could be used in research related to neurological disorders.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the study of “2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their antimicrobial and anticancer properties . Additionally, molecular docking studies could be carried out to study the binding mode of active compounds with receptors .
Propiedades
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9-2-4-10(5-3-9)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLIIYMZSIFWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine](/img/structure/B3310208.png)
![1,2,5-Thiadiazolidin-3-one, 5-[3-[2-[[4'-(cyclohexylmethoxy)[1,1'-biphenyl]-4-yl]methyl]-4-(2,4-dichlorophenyl)-1H-imidazol-1-yl]phenyl]-, 1,1-dioxide](/img/structure/B3310215.png)

![1H-Pyrrolo[2,3-B]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-, ethyl ester](/img/structure/B3310228.png)

![Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3310250.png)


![Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B3310293.png)